5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid
Description
5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound features a pyridine ring substituted with a carboxylic acid group at the third position and a 2-chloro-4-ethoxyphenyl group at the fifth position. The presence of both chloro and ethoxy substituents on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of research.
Properties
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-19-11-3-4-12(13(15)6-11)9-5-10(14(17)18)8-16-7-9/h3-8H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYOPHKIDUPJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CN=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688198 | |
| Record name | 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-46-3 | |
| Record name | 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2-chloro-4-ethoxyphenyl precursor, which is then coupled with a pyridine derivative. The key steps include:
Nitration and Reduction: Nitration of 2-chloro-4-ethoxybenzene followed by reduction to obtain the corresponding amine.
Diazotization and Coupling: Diazotization of the amine and subsequent coupling with a pyridine derivative to form the desired product.
Hydrolysis: Hydrolysis of the intermediate to yield 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and carboxylic acid groups.
Coupling Reactions: The pyridine ring can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Oxidation: Conversion of the ethoxy group to a hydroxyl or carbonyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Scientific Research Applications
5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and ethoxy substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloro-4-methoxyphenyl)pyridine-3-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
5-(2-Bromo-4-ethoxyphenyl)pyridine-3-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.
5-(2-Chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the second position.
Uniqueness
The unique combination of the chloro and ethoxy substituents on the phenyl ring, along with the carboxylic acid group on the pyridine ring, imparts distinct chemical and biological properties to 5-(2-Chloro-4-ethoxyphenyl)pyridine-3-carboxylic acid. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
